Cas no 1935307-88-2 (5-bromopyrrolo1,2-bpyridazine)

5-Bromopyrrolo[1,2-b]pyridazine is a heterocyclic compound featuring a fused pyrrole and pyridazine ring system with a bromine substituent. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The bromine atom provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents. Its rigid bicyclic framework contributes to stability and potential bioactivity, making it useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators. The compound’s purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
5-bromopyrrolo1,2-bpyridazine structure
5-bromopyrrolo1,2-bpyridazine structure
商品名:5-bromopyrrolo1,2-bpyridazine
CAS番号:1935307-88-2
MF:C7H5BrN2
メガワット:197.0320
MDL:MFCD31665136
CID:4741029
PubChem ID:129087790

5-bromopyrrolo1,2-bpyridazine 化学的及び物理的性質

名前と識別子

    • 5-Bromopyrrolo[1,2-b]pyridazine
    • 5-bromopyrrolo1,2-bpyridazine
    • MDL: MFCD31665136
    • インチ: 1S/C7H5BrN2/c8-6-3-5-10-7(6)2-1-4-9-10/h1-5H
    • InChIKey: UZPZXGXSPXOHLL-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])N2C=1C([H])=C([H])C([H])=N2

計算された属性

  • せいみつぶんしりょう: 195.96361g/mol
  • どういたいしつりょう: 195.96361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 129
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 197.03g/mol
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 17.3

5-bromopyrrolo1,2-bpyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-226507-0.05g
5-bromopyrrolo[1,2-b]pyridazine
1935307-88-2 95%
0.05g
$315.0 2024-06-20
Enamine
EN300-226507-0.5g
5-bromopyrrolo[1,2-b]pyridazine
1935307-88-2 95%
0.5g
$1058.0 2024-06-20
Enamine
EN300-226507-10.0g
5-bromopyrrolo[1,2-b]pyridazine
1935307-88-2 95%
10.0g
$5837.0 2024-06-20
A2B Chem LLC
AV76030-1g
5-bromopyrrolo[1,2-b]pyridazine
1935307-88-2 95%
1g
$1797.00 2024-04-20
1PlusChem
1P01ANNI-250mg
5-bromopyrrolo[1,2-b]pyridazine
1935307-88-2 95%
250mg
$893.00 2024-06-17
1PlusChem
1P01ANNI-5g
5-bromopyrrolo[1,2-b]pyridazine
1935307-88-2 95%
5g
$4926.00 2024-06-17
1PlusChem
1P01ANNI-2.5g
5-bromopyrrolo[1,2-b]pyridazine
1935307-88-2 95%
2.5g
$3350.00 2024-06-17
Enamine
EN300-226507-1.0g
5-bromopyrrolo[1,2-b]pyridazine
1935307-88-2 95%
1.0g
$1357.0 2024-06-20
Enamine
EN300-226507-5.0g
5-bromopyrrolo[1,2-b]pyridazine
1935307-88-2 95%
5.0g
$3935.0 2024-06-20
A2B Chem LLC
AV76030-50mg
5-bromopyrrolo[1,2-b]pyridazine
1935307-88-2 95%
50mg
$571.00 2024-04-20

5-bromopyrrolo1,2-bpyridazine 関連文献

5-bromopyrrolo1,2-bpyridazineに関する追加情報

Professional Introduction to Compound with CAS No. 1935307-88-2 and Product Name: 5-bromopyrrolo[1,2-bpyridazine]

The compound with the CAS number 1935307-88-2 and the product name 5-bromopyrrolo[1,2-bpyridazine] represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and molecular medicine. The presence of both pyrrole and pyridazine rings in its molecular framework imparts distinct electronic and steric characteristics, making it a versatile scaffold for further chemical modifications and biological investigations.

Recent studies have highlighted the importance of 5-bromopyrrolo[1,2-bpyridazine] as a key intermediate in the synthesis of novel bioactive molecules. Its bromine substituent provides a reactive site for further functionalization, enabling the development of complex derivatives with tailored pharmacological properties. Researchers have been particularly interested in exploring its potential as a precursor for small-molecule inhibitors targeting various therapeutic pathways. For instance, preliminary investigations suggest that derivatives of this compound may exhibit inhibitory activity against enzymes involved in cancer progression and inflammatory diseases.

The structural motif of 5-bromopyrrolo[1,2-bpyridazine] is reminiscent of other well-studied heterocycles that have demonstrated significant biological activity. The pyrrole ring, known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions, combined with the pyridazine ring's electron-deficient nature, creates a platform that can be fine-tuned for specific biological effects. This dual functionality has prompted researchers to investigate its potential as a lead compound in medicinal chemistry campaigns aimed at developing next-generation therapeutics.

In the realm of drug discovery, the synthesis of 5-bromopyrrolo[1,2-bpyridazine] has been optimized to facilitate rapid access to a library of derivatives. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have enabled the efficient construction of complex analogs while maintaining high regioselectivity. These synthetic strategies are crucial for exploring the structural space of this compound class and identifying novel pharmacophores.

One particularly exciting area of research involves the exploration of 5-bromopyrrolo[1,2-bpyridazine] derivatives as modulators of protein-protein interactions (PPIs). PPIs play a critical role in numerous cellular processes, and their dysregulation is often associated with disease states. By designing molecules that can selectively disrupt or enhance specific PPIs, researchers aim to develop drugs that can modulate complex signaling networks. The unique structural features of 5-bromopyrrolo[1,2-bpyridazine] make it an attractive scaffold for such endeavors, as it can be engineered to interact with target proteins through multiple binding modes.

Another promising application lies in the field of photomedicine. The ability to incorporate photoactivatable groups into heterocyclic compounds has opened up new avenues for developing photochemically induced therapies. 5-Bromopyrrolo[1,2-bpyridazine] derivatives have been investigated for their potential use in photodynamic therapy (PDT) and photocleavable linkers for controlled drug release. The bromine atom serves as a handle for introducing photosensitizers or photocleavable units, allowing for precise control over the timing and location of bioactivity within biological systems.

The computational modeling of 5-bromopyrrolo[1,2-bpyridazine] has also advanced significantly, providing valuable insights into its interactions with biological targets. Molecular docking studies have been employed to predict binding affinities and identify potential lead compounds for further optimization. These computational approaches complement experimental efforts by allowing researchers to rapidly screen large libraries of derivatives and prioritize those most likely to exhibit desired biological activities.

Future directions in the study of 5-bromopyrrolo[1,2-bpyridazine] include exploring its role in addressing emerging challenges in medicine, such as antibiotic resistance and neurodegenerative disorders. By leveraging its unique structural features and synthetic versatility, researchers aim to develop innovative solutions to some of the most pressing health issues facing society today. The compound's potential extends beyond traditional drug development into areas such as materials science and agrochemicals, where its heterocyclic framework can be exploited for novel applications.

In conclusion,5-bromopyrrolo[1,2-bpyridazine] (CAS No. 1935307-88-2) represents a compelling subject of study with broad implications for chemical biology and pharmaceutical science. Its distinctive structural features and synthetic accessibility make it a valuable tool for exploring new therapeutic modalities. As research continues to uncover its full potential,5-bromopyrrolo[1,2-bpyridazine] is poised to play an increasingly important role in the development of next-generation medicines.

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